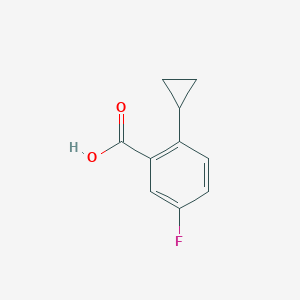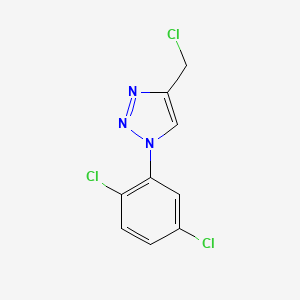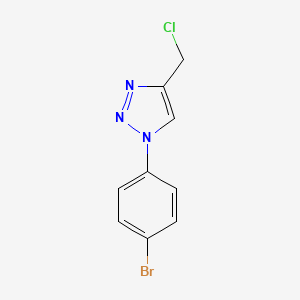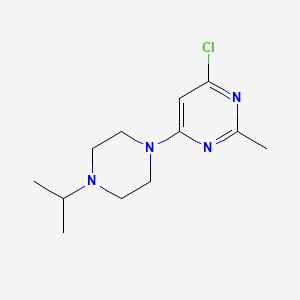
2-シクロプロピル-5-フルオロ安息香酸
説明
2-Cyclopropyl-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: PARP阻害剤の合成
2-シクロプロピル-5-フルオロ安息香酸: は、癌治療に使用される薬剤の一種であるポリ(ADP-リボース)ポリメラーゼ(PARP)阻害剤の合成に使用されます。 この化合物は、転移性乳がんと卵巣がんの治療に承認されているPARP阻害剤であるオラパリブの環境に優しい合成における前駆体として役立ちます 。この合成法は、原子経済性と環境への配慮を重視しています。
材料科学: ランタノイド錯体
材料科学では、2-シクロプロピル-5-フルオロ安息香酸は、二核ランタノイド錯体の構築に使用されます。 これらの錯体は、センサー、イメージング、照明技術で使用できる独自の熱的および蛍光特性を持つ先進材料の製造において潜在的な用途があります .
分析化学: HPLC法開発
この化合物は、分析化学においても重要であり、高速液体クロマトグラフィー(HPLC)法の開発に使用されています。 これは、安息香酸の高速分析のための標準として役立ち、効率的な分析手順の開発を支援します .
化学合成: 環境に優しい試薬
2-シクロプロピル-5-フルオロ安息香酸: は、環境に優しい化学合成を促進する役割を果たしていることで知られています。 これは、有害な副生成物と廃棄物を最小限に抑える試薬として使用される、よりグリーンな化学への動きの一部です .
薬理学: 薬物の溶解性と透過性
薬理学では、この化合物は、薬物の溶解性と透過性を向上させる能力について調査されています。 これは、医薬品製剤における共結晶剤として作用し、薬物のバイオアベイラビリティを向上させる可能性があります .
作用機序
Target of Action
Many benzoic acid derivatives interact with enzymes or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects. The fluorine atom in the compound could form a strong hydrogen bond with an amino acid residue in the target protein, enhancing the compound’s binding affinity .
Biochemical Pathways
Benzoic acid derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets. For example, they could inhibit or activate enzymes, alter receptor signaling, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluorine atom could affect the compound’s lipophilicity, potentially influencing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-Cyclopropyl-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Cyclopropyl-5-fluorobenzoic acid to the enzyme .
Cellular Effects
The effects of 2-Cyclopropyl-5-fluorobenzoic acid on cellular processes are diverse and depend on the type of cells involved. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Cyclopropyl-5-fluorobenzoic acid can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-fluorobenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Cyclopropyl-5-fluorobenzoic acid may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-fluorobenzoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 2-Cyclopropyl-5-fluorobenzoic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-fluorobenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Cyclopropyl-5-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are often mediated by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of 2-Cyclopropyl-5-fluorobenzoic acid .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5-fluorobenzoic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Cyclopropyl-5-fluorobenzoic acid can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-fluorobenzoic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Cyclopropyl-5-fluorobenzoic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-cyclopropyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIZIMQCGMRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)

![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)

